5-Bromo-2-(2-vinylphenyl)pyridine
Description
5-Bromo-2-(2-vinylphenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 2-vinylphenyl substituent at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
5-bromo-2-(2-ethenylphenyl)pyridine |
InChI |
InChI=1S/C13H10BrN/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h2-9H,1H2 |
InChI Key |
CJJIVHHTKUATEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-vinylphenyl)pyridine typically involves the reaction of 2-bromopyridine with a vinyl-substituted benzene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromopyridine with a vinylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for 5-Bromo-2-(2-vinylphenyl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-vinylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl-substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the vinyl group.
Ethyl-Substituted Derivatives: Formed through reduction of the vinyl group.
Scientific Research Applications
5-Bromo-2-(2-vinylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The vinyl group allows for further functionalization, while the bromine atom can be substituted with other groups, enabling the synthesis of diverse derivatives .
Comparison with Similar Compounds
Structural and Electronic Variations
The following table compares 5-Bromo-2-(2-vinylphenyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
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